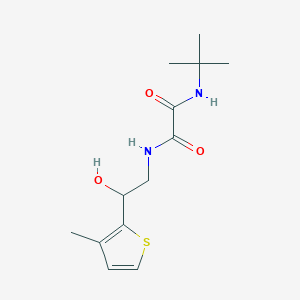

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-tert-butyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-8-5-6-19-10(8)9(16)7-14-11(17)12(18)15-13(2,3)4/h5-6,9,16H,7H2,1-4H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXINQUZUHJDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C(=O)NC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of tert-butylamine with oxalyl chloride to form N1-(tert-butyl)oxalamide. This intermediate is then reacted with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new alkylated or arylated derivatives.

Scientific Research Applications

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to enzyme inhibitors. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Key Structural Insights :

- Aromatic vs. Aliphatic Substituents : The target compound’s tert-butyl group (aliphatic) contrasts with the aromatic benzyl/pyridyl groups in S336 and S5454. Aliphatic substituents may reduce metabolic oxidation compared to aromatic analogs .

- Thiophene vs.

Functional Comparison

Key Functional Insights :

- Regulatory Approval: S336’s approval hinges on its low toxicity (NOEL = 100 mg/kg/day) and metabolic stability, attributed to its oxalamide core and methoxy/pyridyl substituents . The target compound’s tert-butyl group may similarly resist metabolic degradation.

- Enzyme Selectivity : The hydroxyethyl-thiophene group in the target compound could interact with hydrophobic enzyme pockets, analogous to SCD1 inhibitors like Compound 28 .

Metabolic and Toxicological Profiles

- CYP Interactions : S5456’s moderate CYP3A4 inhibition contrasts with S336’s lack of significant CYP effects, highlighting the impact of substituent positioning (2,4- vs. 2,3-dimethoxybenzyl) . The target compound’s thiophene group may pose a risk of CYP2C9/2C19 interactions, common with sulfur-containing heterocycles .

- Glutathione Conjugation : Oxalamides with electron-withdrawing groups (e.g., chloro in Compound 28) may undergo glutathione conjugation via GST enzymes, a detoxification pathway enhanced by dietary antioxidants like BHA .

Biological Activity

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide, with the CAS number 1396794-99-2, is a compound of interest due to its potential biological activities. This article reviews available literature on its chemical properties, biological effects, and potential therapeutic applications.

The molecular formula of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide is , with a molecular weight of 284.38 g/mol. The structure comprises a tert-butyl group, a hydroxy group, and a methylthiophenyl moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2O3S |

| Molecular Weight | 284.38 g/mol |

| CAS Number | 1396794-99-2 |

Research suggests that compounds similar to N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide exhibit various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The presence of the oxalamide functional group is known to enhance bioactivity through interactions with biological targets such as enzymes and receptors.

In Vitro Studies

In vitro studies have demonstrated that similar oxalamides can inhibit certain enzymes involved in inflammatory pathways. For example, compounds with structural similarities have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

In Vivo Studies

Animal model studies are crucial for understanding the pharmacological effects of this compound. Preliminary studies indicate that oxalamide derivatives can exhibit significant anti-inflammatory effects in rodent models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases .

Case Studies

- Anti-inflammatory Activity : A study involving a related oxalamide demonstrated significant reduction in paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.

- Antioxidant Properties : Another investigation found that oxalamides could scavenge free radicals effectively, suggesting a protective role against oxidative stress-related diseases.

Potential Therapeutic Applications

The diverse biological activities of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide suggest its potential use in:

- Anti-inflammatory therapies : Targeting chronic inflammatory conditions such as arthritis.

- Cancer therapeutics : Investigating its role in inhibiting tumor growth through modulation of signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.